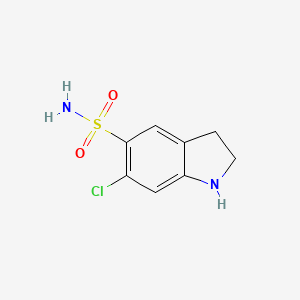

6-chloro-2,3-dihydro-1H-indole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-chloro-2,3-dihydro-1H-indole-5-sulfonamide” is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.68 . It is used for research purposes .

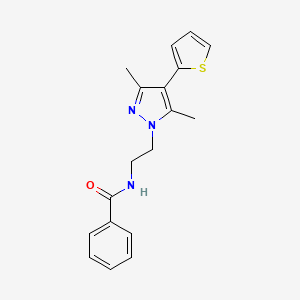

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic system with a nitrogen atom as the major component .Scientific Research Applications

Inhibition of Mycobacterial Enzymes

Research has highlighted the potential of sulfonamide derivatives, including those related to 6-chloro-2,3-dihydro-1H-indole-5-sulfonamide, in inhibiting mycobacterial beta-carbonic anhydrases (CAs) from Mycobacterium tuberculosis. These enzymes, specifically Rv1284 and Rv3273, are crucial for the bacterium's physiological functions and virulence. Sulfonamide derivatives have shown excellent inhibitory activity, with nanomolar and subnanomolar inhibitors identified, suggesting a path toward developing antimycobacterial agents with a novel mechanism of action (Güzel et al., 2009).

Novel Synthesis Approaches

Advancements in the synthesis of indole sulfonamide derivatives have been demonstrated through methods such as metal-free chloroamidation, leading to the efficient and rapid production of 3-chloro-2-amidoindoles with high yields. This process showcases the versatility of indoles and sulfonamides in organic synthesis, with the potential for generating structurally diverse molecules (Liu et al., 2017).

Anticancer Applications

Certain sulfonamide derivatives have been investigated for their antitumor properties, including binding to the colchicine site of tubulin. This interaction disrupts tubulin polymerization, a critical process in cell division, highlighting the potential of sulfonamides as antimitotic agents. The thermodynamic analysis of these interactions provides insights into the drug-tubulin binding mechanism, opening avenues for the design of new anticancer drugs (Banerjee et al., 2005).

Carbonic Anhydrase Inhibition

Research on sulfonamide-based indole-1,2,3-triazole chalcone hybrids has demonstrated significant inhibition of human carbonic anhydrases (hCAs), particularly the hCA I isoform. These compounds, by exhibiting nanomolar range inhibition constants, offer a promising direction for developing selective hCA inhibitors, which could have therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers (Singh et al., 2020).

Future Directions

Indole derivatives, including “6-chloro-2,3-dihydro-1H-indole-5-sulfonamide”, have attracted increasing attention in recent years due to their physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The investigation of novel methods of synthesis and the development of pharmacologically active derivatives of indole with sulfonamide scaffolds are areas of ongoing research .

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance:

: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : Selection of boron reagents for Suzuki–Miyaura coupling : Catalytic protodeboronation of pinacol boronic esters: formal anti … : A brief review of the biological potential of indole derivatives

Biochemical Analysis

Biochemical Properties

These interactions can influence various biochemical reactions, contributing to their broad-spectrum biological activities .

Cellular Effects

Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-6-4-7-5(1-2-11-7)3-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXUYNMMPBQZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2596502.png)

![1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2596509.png)

![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)

![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2596519.png)

![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]but-2-ynamide](/img/structure/B2596521.png)